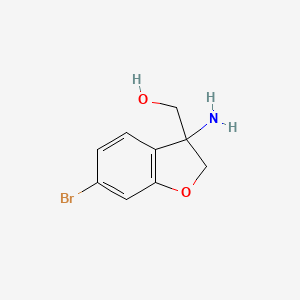
(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzofuran derivative, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a debrominated product.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)aldehyde or (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)carboxylic acid.
Reduction: Formation of (3-Amino-2,3-dihydrobenzofuran-3-yl)methanol.
Substitution: Formation of various substituted benzofuran derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in the development of new treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
作用機序
The mechanism of action of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Amino-6-chloro-2,3-dihydrobenzofuran-3-yl)methanol
- (3-Amino-6-fluoro-2,3-dihydrobenzofuran-3-yl)methanol
- (3-Amino-6-iodo-2,3-dihydrobenzofuran-3-yl)methanol
Uniqueness
Compared to its analogs, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
(3-amino-6-bromo-2H-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H10BrNO2/c10-6-1-2-7-8(3-6)13-5-9(7,11)4-12/h1-3,12H,4-5,11H2 |
InChIキー |
IEQRNHWBXSTMDI-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)Br)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


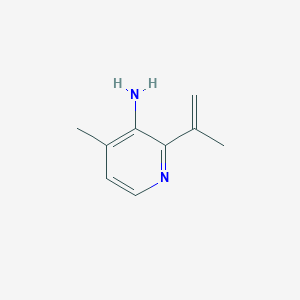
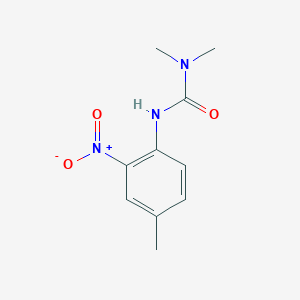
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
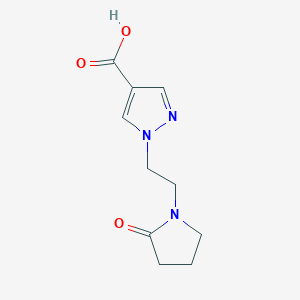
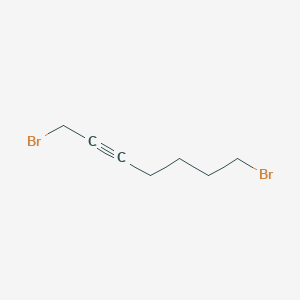
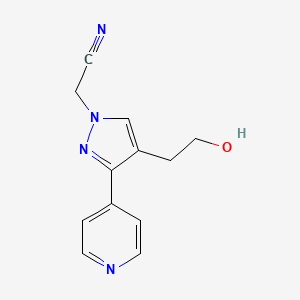
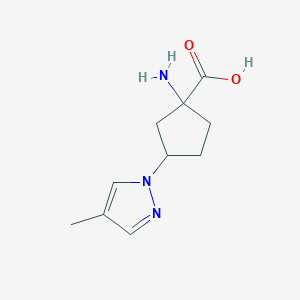
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

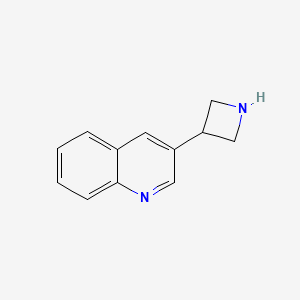

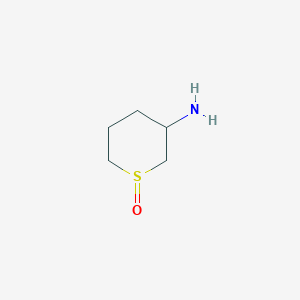
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
